molecular formula C7H17NO B081727 N,N,2,2-tetramethylpropan-1-amine oxide CAS No. 13993-87-8

N,N,2,2-tetramethylpropan-1-amine oxide

Cat. No. B081727
CAS RN: 13993-87-8
M. Wt: 131.22 g/mol
InChI Key: NVQUYMSKHLFZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,2-tetramethylpropan-1-amine oxide (also known as TMAO) is a highly polar compound that is commonly used as a cryoprotectant, protein stabilizer, and osmolyte. It is a tertiary amine oxide that has been extensively studied for its ability to protect proteins and other biomolecules from denaturation and aggregation under various stress conditions.

Scientific Research Applications

TMAO has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of cells, tissues, and organs. TMAO has been shown to protect proteins and other biomolecules from denaturation and aggregation during freeze-thaw cycles and other stress conditions.
TMAO is also used as a protein stabilizer in various biochemical and biophysical studies. It has been shown to stabilize proteins against thermal denaturation, chemical denaturation, and aggregation. TMAO has also been used as an osmolyte to study the effects of osmotic stress on cells and biomolecules.

Mechanism Of Action

The mechanism of action of TMAO is not fully understood. It is believed to stabilize proteins and other biomolecules by forming hydrogen bonds and other electrostatic interactions with the solvent and the biomolecule. TMAO has been shown to reduce the exposure of hydrophobic residues on the surface of proteins, which can prevent aggregation and denaturation.
Biochemical and Physiological Effects
TMAO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress and other forms of stress. TMAO has also been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TMAO in lab experiments is its ability to protect proteins and other biomolecules from denaturation and aggregation. This can be particularly useful in studies that involve the manipulation of proteins or other biomolecules under stress conditions.
However, TMAO can also have limitations in lab experiments. It can interfere with some biochemical assays and can also affect the activity of some enzymes. TMAO can also be toxic to cells and tissues at high concentrations.

Future Directions

There are many future directions for the study of TMAO. One area of research is the development of new cryoprotectants and protein stabilizers that are based on the structure and properties of TMAO. Another area of research is the study of the effects of TMAO on cellular signaling pathways and gene expression.
Conclusion
In conclusion, TMAO is a highly polar compound that has many scientific research applications. It is commonly used as a cryoprotectant, protein stabilizer, and osmolyte. TMAO has been shown to protect proteins and other biomolecules from denaturation and aggregation under various stress conditions. It has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many future directions for the study of TMAO, including the development of new cryoprotectants and protein stabilizers and the study of its effects on cellular signaling pathways and gene expression.

Synthesis Methods

TMAO can be synthesized by the oxidation of trimethylamine (TMA) using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in the presence of a catalyst such as molybdenum or tungsten. The yield of TMAO can be improved by using a solvent such as acetic acid or acetonitrile.

properties

CAS RN

13993-87-8

Product Name

N,N,2,2-tetramethylpropan-1-amine oxide

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N,N,2,2-tetramethylpropan-1-amine oxide

InChI

InChI=1S/C7H17NO/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3

InChI Key

NVQUYMSKHLFZET-UHFFFAOYSA-N

SMILES

CC(C)(C)C[N+](C)(C)[O-]

Canonical SMILES

CC(C)(C)C[N+](C)(C)[O-]

synonyms

N,N,2,2-Tetramethyl-1-propanamineN-oxide

Origin of Product

United States

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